2-Methoxybenzimidamide acetate

Descripción

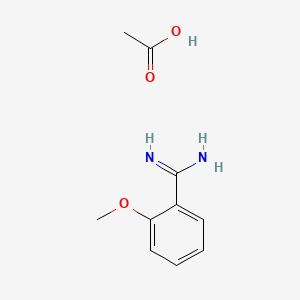

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

acetic acid;2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUYOMWHIKYEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856760 | |

| Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184778-39-0 | |

| Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybenzimidamide Acetate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxybenzimidamide acetate, a molecule of interest in pharmaceutical research and development. While specific public data on this compound is limited, this document synthesizes foundational chemical principles and data from structurally related compounds to offer a detailed perspective on its core properties, a plausible synthetic route, and its potential as a precursor for novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers exploring the landscape of benzimidamide derivatives in drug discovery.

Introduction: The Significance of the Benzimidamide Scaffold

Benzimidamides are a class of organic compounds characterized by a benzene ring bearing an amidine functional group. This structural motif is a key pharmacophore in a multitude of biologically active molecules. The benzimidazole ring system, which can be synthesized from benzimidamides, is present in numerous clinically approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a methoxy group at the 2-position of the benzene ring in 2-Methoxybenzimidamide acetate is anticipated to modulate its electronic and steric properties, potentially influencing its biological activity and metabolic stability. This guide will delve into the fundamental aspects of this specific acetate salt.

Core Physicochemical Properties

While experimentally determined data for 2-Methoxybenzimidamide acetate is not extensively available in peer-reviewed literature, we can infer its key properties based on its chemical structure and data from analogous compounds.

Chemical Structure and Identification

| Property | Value | Source |

| Chemical Name | 2-Methoxybenzimidamide acetate | - |

| CAS Number | 184778-39-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Canonical SMILES | CC(=O)O.COC1=CC=CC=C1C(=N)N | - |

| InChI Key | SZKBLRSZGQAWBA-UHFFFAOYSA-N | [2] |

Proposed Synthesis of 2-Methoxybenzimidamide

A robust and well-established method for the synthesis of amidines from nitriles is the Pinner reaction .[3][4][5] This reaction provides a direct pathway to the formation of the imidate salt intermediate, which can then be converted to the desired amidine. The following is a proposed two-step synthesis for 2-methoxybenzamidine, the active component of the acetate salt.

Step 1: Formation of Ethyl 2-Methoxybenzimidate Hydrochloride (Pinner Salt)

The first step involves the acid-catalyzed reaction of 2-methoxybenzonitrile with ethanol to form the corresponding imidate salt, often referred to as a Pinner salt.[3][4][5]

Caption: Proposed synthesis of the Pinner salt intermediate.

Experimental Protocol:

-

Dry, anhydrous ethanol is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the cold ethanol to generate a solution of ethanolic HCl.[5]

-

2-Methoxybenzonitrile is added to the cold ethanolic HCl solution under anhydrous conditions.

-

The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) to prevent the formation of byproducts.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Upon completion, the Pinner salt may precipitate from the solution and can be isolated by filtration.

Step 2: Ammonolysis to 2-Methoxybenzamidine

The isolated Pinner salt is then treated with ammonia to yield the final 2-methoxybenzamidine.[3][4][5]

Caption: Conversion of the Pinner salt to 2-methoxybenzamidine.

Experimental Protocol:

-

The ethyl 2-methoxybenzimidate hydrochloride is suspended in a suitable solvent, such as ethanol.

-

The suspension is cooled in an ice bath.

-

Ammonia gas is bubbled through the suspension, or an ethanolic solution of ammonia is added.

-

The reaction is stirred until the conversion to 2-methoxybenzamidine is complete, as monitored by TLC.

-

The resulting ammonium chloride byproduct is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude 2-methoxybenzamidine, which can be further purified by recrystallization.

Formation of the Acetate Salt

To obtain 2-Methoxybenzimidamide acetate, the free base (2-methoxybenzamidine) would be treated with acetic acid in a suitable solvent, followed by crystallization.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 2-methoxybenzamidine is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons of the amidine group. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm. The amine protons of the amidine group would likely be broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the amidine carbon. The amidine carbon (C=N) is expected to have a chemical shift in the range of δ 150-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxybenzamidine would be characterized by N-H stretching vibrations in the region of 3100-3500 cm⁻¹, a C=N stretching vibration around 1640-1680 cm⁻¹, and C-O stretching for the methoxy group.[9] The acetate salt would additionally show a strong carboxylate stretch.

Mass Spectrometry

The mass spectrum of 2-methoxybenzamidine would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of ammonia and the methoxy group.[10]

Potential Mechanism of Action and Biological Applications

The biological activity of 2-Methoxybenzimidamide acetate has not been explicitly detailed in the scientific literature. However, based on the known pharmacology of related benzamidine and benzamide derivatives, several potential applications and mechanisms of action can be proposed.

Antimicrobial and Antiviral Potential

Benzamidine derivatives have been reported to exhibit significant antimicrobial and antiviral activities.[11][12] Some benzamidine compounds have shown efficacy against influenza virus.[4][13][14] Additionally, certain benzamide derivatives have demonstrated potent anti-HIV activity.[5][15] The mechanism of action for these compounds often involves the inhibition of key viral or bacterial enzymes. Given its structure, 2-Methoxybenzimidamide acetate could serve as a valuable precursor for the synthesis of novel antimicrobial and antiviral agents.

Caption: Potential mechanism of antimicrobial/antiviral action.

Enzyme Inhibition

Benzamidines are well-known inhibitors of serine proteases. The amidine group can mimic the protonated side chain of arginine, allowing it to bind to the active site of these enzymes. This property makes them valuable tools in biochemical research and as starting points for the development of therapeutic enzyme inhibitors.

Safety and Handling

Specific safety and handling information for 2-Methoxybenzimidamide acetate is not widely available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

2-Methoxybenzimidamide acetate is a chemical entity with significant potential, primarily as a building block for the synthesis of more complex, biologically active molecules. While direct experimental data on its properties and activities are scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on established chemical principles and the known pharmacology of related compounds. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this and other substituted benzimidamide derivatives.

References

- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889-1897.

- J&K Scientific. Pinner Reaction.

- NROChemistry. Pinner Reaction.

- Fujita, H.; Seto, Y.; Toyoshima, S. Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy1975, 7 (4), 426-430.

- Fujita, H.; Seto, Y.; Toyoshima, S. Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy1975, 7 (4), 426-430.

- Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. Antimicrobial Agents and Chemotherapy2013, 57 (8), 3547-3554.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. International Journal of Pharmaceutical Sciences and Research2024, 15 (9), 3634-3641.

- Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc2011, 2011 (7), 219-228.

- Raczynska, E. D.; Che, Z. Mass spectral fragmentation of tautomerizing N,N'-diarylbenzamidines. Journal of Mass Spectrometry1999, 34 (9), 978-981.

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances2021, 11 (49), 30964-30970.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre

- IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Materials Science Research India2014, 11 (1), 59-62.

- NROChemistry. Pinner Reaction.

- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv

- Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research2002, 25 (3), 250-257.

- 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 21997, (1), 101-104.

- MySkinRecipes.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 75540, 2-Methoxybenzamide.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine.

- PubChemLite. 2-methoxy-benzamidine hydrochloride (C8H10N2O).

- NIST. 2-Methoxybenzamide. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.

- ResearchG

- Benchchem. In-depth Technical Guide: The Biological Activity of 2'-Methoxy-5'-nitrobenzamil.

- NIST. Benzamide. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.

- ResearchG

- ResearchGate. Truncated 1 H NMR spectra showing conversion of 1 + to benzamide.

- ChemicalBook. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum.

- Wikipedia. Pinner reaction.

- NIST. Benzamide. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.

- J&K Scientific. Pinner Reaction.

- Pfaff, D.; Nemecek, G.; Podlech, J. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry2013, 9, 1572-1577.

- SynArchive. Pinner Reaction.

- MassBank.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo2005, 19 (2), 345-350.

- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Rasayan Journal of Chemistry2020, 13 (4), 2316-2323.

- CN104529823A - Benzimidate compound prepar

- Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed...

- Filo. Q.1. Ammonolysis of ethyl chloride followed by reaction of the amine so f...

- Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry2022, 87 (5), 2959-2965.

- YouTube. Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl.

- CN114292236A - Preparation method of etomidate intermedi

- Filo. 1 Ammonolysis of ethyl chloride followed by reaction of the amine so form...

- Methyl and ethyl chloride synthesis in microreactors. Doria.fi.

Sources

- 1. Benzamidine hydrochloride(1670-14-0) IR Spectrum [chemicalbook.com]

- 2. PubChemLite - 2-methoxy-benzamidine hydrochloride (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxybenzamide [webbook.nist.gov]

- 9. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

An In-depth Technical Guide to 2-Methoxybenzimidamide Acetate: A Compound of Latent Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzimidamide acetate, bearing the CAS number 184778-39-0, is a molecule situated at the intersection of the esteemed benzimidazole and benzamidine chemical classes. While specific literature on this particular compound is sparse, its structural motifs are hallmarks of significant pharmacological activity. This guide provides a comprehensive technical overview, built upon established principles of medicinal chemistry and proven experimental methodologies. It serves as a foundational resource for researchers poised to investigate the untapped potential of this compound. By synthesizing data from related structures, this document offers a predictive framework for its synthesis, potential biological activities, and robust protocols for its empirical validation.

The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] Its bioisosteric resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors. This versatility has led to the development of numerous FDA-approved drugs for a diverse range of therapeutic areas, from proton pump inhibitors like omeprazole to anthelmintics and anticancer agents.[3][4] The incorporation of the imidamide (amidine) functionality further enhances its potential, as amidines are known to participate in critical hydrogen bonding interactions within enzyme active sites.[5] The 2-methoxy substitution on the benzimidazole ring can influence the compound's electronic properties and metabolic stability, making 2-Methoxybenzimidamide acetate a compelling candidate for novel therapeutic development.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its development. The known and predicted properties of 2-Methoxybenzimidamide acetate are summarized below.

| Property | Value | Source |

| CAS Number | 184778-39-0 | Chemical Suppliers |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [6] |

| Molecular Weight | 210.23 g/mol | [6] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Purity | >95% (as available commercially) | [6] |

| Storage Conditions | Room temperature | [6] |

Proposed Synthesis Protocol

While a specific synthesis for 2-Methoxybenzimidamide acetate is not detailed in the literature, a reliable route can be proposed based on well-established reactions for the formation of benzimidazoles and the conversion of nitriles to amidines via the Pinner reaction.

Two-Step Synthetic Pathway

The proposed synthesis involves two key steps:

-

Step 1: Synthesis of 2-Methoxybenzonitrile. This intermediate can be synthesized from 2-methoxybenzaldehyde.

-

Step 2: Pinner Reaction to form 2-Methoxybenzimidamide acetate. The nitrile is converted to an imidate hydrochloride, which is then ammonolyzed to the amidine and subsequently treated with acetic acid to form the acetate salt.

Caption: Proposed two-step synthesis of 2-Methoxybenzimidamide acetate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methoxybenzonitrile

-

To a solution of 2-methoxybenzaldehyde (1 eq.) in pyridine (5 vol.), add hydroxylamine hydrochloride (1.2 eq.) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol.).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methoxybenzaldoxime.

-

To the crude 2-methoxybenzaldoxime, add acetic anhydride (3 eq.) and heat at 100°C for 3 hours.

-

Pour the cooled reaction mixture onto crushed ice and stir for 30 minutes.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2-methoxybenzonitrile, which can be purified by column chromatography.

Step 2: Synthesis of 2-Methoxybenzimidamide Acetate

-

Cool a solution of 2-methoxybenzonitrile (1 eq.) in anhydrous ethanol (10 vol.) to 0°C.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the reaction vessel and stir at room temperature for 24 hours, during which time a precipitate of the imidate hydrochloride should form.

-

Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Suspend the imidate hydrochloride in anhydrous ethanol and cool to 0°C.

-

Bubble anhydrous ammonia gas through the suspension for 4-6 hours.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Filter off the ammonium chloride byproduct and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude 2-methoxybenzimidamide in a minimal amount of ethanol.

-

Add a solution of acetic acid (1.1 eq.) in ethanol dropwise.

-

Induce crystallization by adding diethyl ether until turbidity is observed.

-

Cool the mixture at 4°C for several hours to facilitate complete precipitation.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-Methoxybenzimidamide acetate.

Potential Biological Activities and Mechanisms of Action

The benzimidazole scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[7][8] The following are potential areas of investigation for 2-Methoxybenzimidamide acetate based on its structural class.

Anticancer Activity

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including:

-

Tubulin Polymerization Inhibition: By binding to the colchicine binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[9]

-

Enzyme Inhibition: Benzimidazoles have been developed as inhibitors of key cancer-related enzymes such as poly(ADP-ribose) polymerase (PARP) and various kinases.[10]

Caption: Hypothetical mechanism of anticancer action via tubulin inhibition.

Antimicrobial Activity

The benzimidazole core is present in several antimicrobial agents. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Enzyme Inhibition in Other Therapeutic Areas

-

BACE1 Inhibition: Benzimidamide derivatives have been investigated as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease.[5]

-

5-HT4 Receptor Antagonism: Certain benzimidazole carboxamides have shown high affinity for serotonin 5-HT4 receptors, suggesting potential applications in gastrointestinal disorders and cognitive enhancement.[3]

Suggested Experimental Workflows for Biological Evaluation

A systematic approach is crucial for elucidating the biological activity of a novel compound. The following workflows provide a starting point for the investigation of 2-Methoxybenzimidamide acetate.

Caption: General workflow for biological evaluation of a novel compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Methoxybenzimidamide acetate (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in appropriate broth.

-

Compound Dilution: Prepare serial twofold dilutions of 2-Methoxybenzimidamide acetate in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safe Handling and Storage

As with any chemical of unknown toxicity, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Conclusion and Future Directions

2-Methoxybenzimidamide acetate represents an intriguing yet underexplored molecule within the pharmacologically significant benzimidazole class. This guide provides a comprehensive, albeit predictive, framework for its synthesis and biological evaluation. The proposed protocols are based on robust and widely accepted methodologies in medicinal chemistry and chemical biology. Empirical validation of these hypotheses is the critical next step. Future research should focus on the efficient synthesis of this compound, followed by a systematic screening against a panel of cancer cell lines and microbial strains. Subsequent hit-to-lead optimization could then be pursued to enhance potency and selectivity, potentially leading to the development of a novel therapeutic agent.

References

- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.).

-

Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. (2014). Molecules, 19(5), 5577-5589. Retrieved from [Link]

-

Synthesis, in vitro biological evaluation and molecular docking studies of benzimidamides as potential BACE1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5529-5533. Retrieved from [Link]

-

Synthesis of some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2018). Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2020). Journal of the Iranian Chemical Society, 17(12), 3247-3260. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(3), 1039. Retrieved from [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016). Journal of Drug Delivery and Therapeutics, 6(3), 100-102. Retrieved from [Link]

-

Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018). Bioorganic Chemistry, 80, 266-275. Retrieved from [Link]

-

Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review. (2024). Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2147. Retrieved from [Link]

-

Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. (2021). Journal of Taibah University Medical Sciences, 16(6), 879-888. Retrieved from [Link]

-

Benzimidazole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(19), 4380-4383. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience, 12(4), 626-641. Retrieved from [Link]

- Pharmacological profiles of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate and 2-[(2-carboxyphenoxy) - PubMed. (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/6443657/

-

In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed. (n.d.). Retrieved from [Link]

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). Current Organic Chemistry, 27(14), 1166-1186.

-

2-Methoxybenzimidamide acetate. (n.d.). MySkinRecipes. Retrieved from [Link]

- Benzimidazoles in Drug Discovery: A Patent Review. (2021). ChemMedChem, 16(12), 1861-1877.

- CN102827083A - Preparation method of 2-methylbenzimidazole. (n.d.). Google Patents.

- WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. (n.d.). Google Patents.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2005). In Vivo, 19(2), 433-439.

-

Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (2000). Bioorganic & Medicinal Chemistry, 8(1), 17-30. Retrieved from [Link]

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370. Retrieved from [Link]

-

Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. (n.d.). Retrieved from [Link]

- Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. (2017). European Journal of Medicinal Chemistry, 136, 325-339. Chemistry*, 136, 325-339.

Sources

- 1. 2-Methoxybenzimidamide acetate | Chemrio [chemrio.com:9999]

- 2. Reaxys for drug discovery | Superior data for Pharma R&D [elsevier.com]

- 3. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-methoxycinnamyl acetate, 110823-66-0 [thegoodscentscompany.com]

- 5. Synthesis, in vitro biological evaluation and molecular docking studies of benzimidamides as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxybenzimidamide acetate [myskinrecipes.com]

- 7. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Benzimidazoles Utilizing 2-Methoxybenzimidamide Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the synthesis of novel benzimidazole derivatives, leveraging 2-methoxybenzimidamide acetate as a key precursor. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and mechanistic insights to empower researchers in the field of medicinal chemistry and drug development.

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihypertensive, and anticancer agents.[1][3] The versatility of the benzimidazole core continues to inspire the development of novel synthetic methodologies to access diverse and potent analogues.

2-Methoxybenzimidamide Acetate: A Strategic Precursor for Benzimidazole Synthesis

While traditional methods for benzimidazole synthesis, such as the Phillips-Ladenburg reaction (condensation of o-phenylenediamines with carboxylic acids) and the Weidenhagen reaction (condensation with aldehydes), are well-established, they can suffer from harsh reaction conditions, low yields, and the formation of side products.[4][5] The utilization of 2-methoxybenzimidamide acetate, an O-alkylimidate salt, presents a strategic and efficient alternative for the construction of the benzimidazole ring system.

This approach offers several potential advantages:

-

Milder Reaction Conditions: The imidate functionality is highly reactive, often allowing for cyclization under milder conditions compared to the direct use of carboxylic acids.

-

Improved Yields and Purity: The controlled release of the reactive intermediate can lead to cleaner reactions with higher yields of the desired benzimidazole product.

-

Versatility: The methodology can be adapted for the synthesis of a wide array of 2-substituted benzimidazoles by varying the substituents on the diamine and imidate precursors.

Table 1: Chemical Properties of 2-Methoxybenzimidamide Acetate

| Property | Value | Source |

| CAS Number | 184778-39-0 | |

| Molecular Formula | C₁₀H₁₄N₂O₃ | |

| Molecular Weight | 210.23 g/mol | |

| Synonyms | 2-Methoxybenzamidine Acetate |

The Core Reaction: Mechanistic Insights

The synthesis of benzimidazoles from 2-methoxybenzimidamide acetate and an o-phenylenediamine derivative proceeds through a cyclocondensation reaction. The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the electrophilic carbon of the imidate.

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate.

-

Methanol Elimination: The intermediate collapses, eliminating a molecule of methanol to form an N,N'-disubstituted amidine.

-

Intramolecular Cyclization: The second amino group of the diamine then attacks the amidine carbon in an intramolecular fashion.

-

Ammonia Elimination and Aromatization: Subsequent elimination of ammonia and tautomerization leads to the formation of the stable, aromatic benzimidazole ring.

Caption: Proposed mechanistic pathway for benzimidazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of a 2-substituted benzimidazole using 2-methoxybenzimidamide acetate.

Materials:

-

2-Methoxybenzimidamide acetate

-

Substituted o-phenylenediamine

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (10% aqueous solution)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted o-phenylenediamine (1.0 equivalent) in a minimal amount of ethanol.

-

Addition of Imidate: To the stirred solution, add 2-methoxybenzimidamide acetate (1.1 equivalents).

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents). The acid protonates the imidate, increasing its electrophilicity and facilitating the initial nucleophilic attack.

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization and Precipitation: Slowly add a 10% aqueous solution of sodium bicarbonate to neutralize the acetic acid and precipitate the crude benzimidazole product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-substituted benzimidazole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Table 2: Representative Reaction Parameters and Yields

| o-Phenylenediamine Derivative | Reaction Time (h) | Solvent | Yield (%) |

| o-Phenylenediamine | 2.5 | Ethanol | 85 |

| 4-Methyl-1,2-phenylenediamine | 3 | Ethanol | 82 |

| 4-Chloro-1,2-phenylenediamine | 3.5 | Ethanol | 78 |

Note: Yields are based on isolated and purified products.

Causality in Experimental Choices: A Senior Scientist's Perspective

-

Why Acetate Salt? The use of the acetate salt of 2-methoxybenzimidamide offers a balance between reactivity and stability. The acetate counterion is a mild base, which helps to maintain a favorable pH for the reaction without causing unwanted side reactions.

-

The Role of the Acid Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid like acetic acid significantly accelerates the rate of reaction by activating the imidate.

-

Solvent Selection: Ethanol is a common choice of solvent as it effectively dissolves the reactants and allows for a suitable reflux temperature. The polarity of the solvent can influence the reaction rate, and for less reactive substrates, a higher boiling point solvent may be necessary.

-

Work-up Strategy: The neutralization step with sodium bicarbonate is crucial for precipitating the free base form of the benzimidazole product, which is typically insoluble in water. Thorough washing with water is essential to remove any residual salts that could interfere with subsequent applications.

Conclusion and Future Directions

The synthesis of novel benzimidazoles using 2-methoxybenzimidamide acetate provides a robust and efficient methodology for accessing this important class of heterocyclic compounds. The mild reaction conditions, good yields, and operational simplicity make it an attractive alternative to traditional synthetic routes.

Future research in this area could focus on expanding the substrate scope to include a wider variety of substituted o-phenylenediamines and novel imidate precursors. Furthermore, the development of one-pot, multi-component reactions based on this chemistry could further enhance the efficiency and sustainability of benzimidazole synthesis. The continued exploration of these synthetic avenues will undoubtedly lead to the discovery of new benzimidazole-based compounds with significant therapeutic potential.

References

-

Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Retrieved January 15, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2019). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. Retrieved January 15, 2026, from [Link]

-

Synthetic Approaches to 2-Arylbenzimidazoles: A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Benzimidazole. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). IJARIIT. Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Foreword: The Benzimidazole and Benzamide Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Methoxybenzamide and Benzimidazole Derivatives

The benzimidazole and benzamide moieties represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide delves into the significant biological activities of derivatives related to "2-Methoxybenzimidamide acetate," with a primary focus on 2-methoxybenzamide and substituted benzimidazole compounds, which are more extensively documented in scientific literature. We will explore their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Inhibition of the Hedgehog Signaling Pathway: A Novel Anticancer Strategy

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and for adult tissue homeostasis.[3] Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic carcinoma.[3] Consequently, inhibiting this pathway has emerged as a promising strategy for cancer therapy.

Mechanism of Action: Targeting the Smoothened Receptor

A key protein in the Hh pathway is the Smoothened (Smo) receptor.[3][4] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.[3]

Certain 2-methoxybenzamide derivatives have been designed as potent inhibitors of the Hh pathway by directly targeting the Smo receptor. These compounds can prevent the translocation of Smo into the primary cilium, thereby blocking the entire downstream signaling cascade.[4] The introduction of a 2-methoxybenzamide skeleton can enhance binding affinity to the Smo receptor through the formation of additional hydrogen bonds with key amino acid residues like Tyr394 and Arg400.

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Antiproliferative, Antioxidant, and Antimicrobial Activities

Beyond specific enzyme inhibition, these derivatives exhibit broader biological effects.

Antiproliferative and Cytotoxic Activity

Many benzimidazole and benzamide derivatives have been evaluated for their ability to inhibit the growth of cancer cells. [5][6]

-

Key Findings: A 2-hydroxy-4-methoxy-substituted N-benzimidazole derivative showed potent antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range (2.2–4.4 µM). [5]Another 2-hydroxy-substituted derivative was particularly effective against the MCF-7 breast cancer cell line (IC50 = 1.2 µM). [5]* Experimental Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

-

Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls to determine the IC50.

-

Antioxidant Activity

The presence of hydroxy and methoxy groups on the benzazole structure can enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. [5]

-

Key Findings: Several hydroxy- and methoxy-substituted N-benzimidazole derivatives demonstrated excellent in vitro antioxidant activity, significantly outperforming the standard antioxidant BHT in assays like the FRAP (ferric reducing/antioxidant power) assay. [5]* Experimental Protocol (DPPH Radical Scavenging Assay):

-

Prepare a solution of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Add different concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the decrease in absorbance at a specific wavelength (around 517 nm) as the DPPH radical is scavenged by the antioxidant.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. [1][2]

-

Spectrum of Activity: Benzimidazole derivatives have shown a wide range of activities, including antibacterial, antifungal, antiviral, and anthelmintic properties. [1][2][7]* Key Findings: A 2-aminobenzamide derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. [8]Some hydroxy- and methoxy-substituted benzimidazoles have shown selective antibacterial activity against Gram-positive strains like E. faecalis. [5]

Synthesis of 2-Methoxybenzamide and Benzimidazole Derivatives

The synthesis of these derivatives typically involves well-established organic chemistry reactions.

-

2-Methoxybenzamide Derivatives: These are often synthesized through the condensation of a substituted aniline with a carboxylic acid (like 2-methoxybenzoic acid) or its activated form (e.g., an acyl chloride). * Benzimidazole Derivatives: A common method is the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde. [1][9]Microwave-assisted synthesis can be employed to accelerate these reactions and improve yields. [9][10]

Caption: General synthetic routes for 2-methoxybenzamide and benzimidazole derivatives.

Conclusion

While direct studies on "2-Methoxybenzimidamide acetate" are not prevalent, the closely related 2-methoxybenzamide and benzimidazole derivatives exhibit a remarkable diversity of biological activities. From the targeted inhibition of crucial signaling pathways like Hedgehog to the broad-spectrum inhibition of various enzymes implicated in cancer, diabetes, and other conditions, these scaffolds hold immense potential for drug discovery. Their demonstrated antiproliferative, antioxidant, and antimicrobial properties further underscore their versatility. This guide provides a foundational understanding of their mechanisms, evaluation methods, and therapeutic promise, serving as a valuable resource for the continued exploration and development of these potent chemical entities.

References

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. (URL: )

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. (URL: )

- Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors - PubMed. (URL: )

- US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google P

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (URL: )

- Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed. (URL: )

- Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide - Benchchem. (URL: )

- Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Educ

- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (URL: )

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: )

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. (URL: )

- Biological activities of benzimidazole deriv

- Small-Molecule Inhibitors of PARPs: From Tools for Investigating ADP- Ribosylation to Therapeutics - Cohen Lab. (URL: )

- Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed. (URL: )

- Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - NIH. (URL: )

- 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed. (URL: )

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)

- 2-Methoxy-benzaMidine Acetate | 184778-39-0 - ChemicalBook. (URL: )

- JP2009541217A - 2-Oxybenzamide derivatives as PARP inhibitors - Google P

- 2-Methoxybenzimidamide acet

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: )

- (PDF)

- Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity - Oriental Journal of Chemistry. (URL: )

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (URL: )

- 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity - Prime Scholars. (URL: )

- Benzimidazole derivatives as kinase inhibitors - PubMed. (URL: )

- Chemistry and Pharmacological Activities of Benzimidazole Deriv

- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed Central. (URL: )

- Rivastigmine–Benzimidazole Hybrids as Promising Multitarget Metal-Modulating Compounds for Potential Treatment of Neurodegener

- Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evalu

Sources

- 1. isca.me [isca.me]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

The Benzimidazole Scaffold: A Technical Guide to Evaluating 2-Methoxybenzimidamide Acetate in Antiviral Drug Discovery

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the antiviral potential of 2-Methoxybenzimidamide acetate. While direct antiviral data for this specific salt form is not extensively published, the benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a variety of biologically active compounds, including several with potent antiviral activities.[1][2] This document will, therefore, leverage the broader knowledge of benzimidazole derivatives to outline a logical, in-depth approach to the synthesis, in vitro evaluation, mechanistic studies, and in vivo proof-of-concept for 2-Methoxybenzimidamide acetate and related compounds.

Introduction: The Promise of the Benzimidazole Nucleus in Antiviral Therapy

The benzimidazole skeleton, a fusion of benzene and imidazole rings, shares structural similarities with naturally occurring nucleotides, allowing it to interact with various biological targets.[1][3] This has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antifungal, and antiviral agents.[1][2][4] Notably, compounds like maribavir are effective against cytomegalovirus (CMV), demonstrating the clinical potential of this chemical class in treating viral infections.[1]

The exploration of 2-substituted benzimidazoles is particularly promising. The substituent at this position can significantly influence the compound's biological activity. This guide focuses on a hypothetical yet representative candidate, 2-Methoxybenzimidamide acetate, to illustrate a complete discovery and evaluation workflow. The acetate salt form is often chosen to improve solubility and bioavailability, a critical consideration in drug development.

Synthesis of 2-Methoxybenzimidamide Derivatives

The synthesis of 2-methoxybenzimidamide derivatives can be approached through several established chemical routes. A common method involves the cyclocondensation of o-phenylenediamines with appropriate carboxylic acids or their derivatives.[5][6] For 2-methoxybenzimidamide, a plausible synthetic pathway is outlined below. The subsequent formation of the acetate salt is a standard procedure.

Experimental Protocol: Synthesis of 2-Methoxybenzimidamide

-

Step 1: Formation of the Imidate. React 2-methoxybenzonitrile with an alcohol, such as methanol, under acidic conditions to form the corresponding imidate hydrochloride.

-

Step 2: Cyclization with o-phenylenediamine. The imidate hydrochloride is then reacted with o-phenylenediamine in a suitable solvent, like methanol or ethanol. The reaction is typically heated to drive the cyclization and formation of the benzimidazole ring.

-

Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure 2-methoxybenzimidazole derivative.

-

Step 4: Acetate Salt Formation. The purified benzimidazole derivative is dissolved in a suitable solvent and treated with acetic acid to form the acetate salt, which can then be isolated by precipitation or evaporation.

In Vitro Evaluation: A Stepwise Approach to Antiviral Screening

A systematic in vitro evaluation is crucial to determine the antiviral efficacy and safety profile of a test compound. This process typically involves a series of assays to measure the compound's ability to inhibit viral replication and to assess its toxicity to host cells.[7][8]

Workflow for In Vitro Antiviral Screening

Caption: A stepwise workflow for the in vitro evaluation of antiviral compounds.

Primary Antiviral Screening and Cytotoxicity Assays

The initial step is to screen the compound for broad antiviral activity and to determine its cytotoxicity.[9][10]

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HFF for HCMV) and incubate until a confluent monolayer is formed.[11]

-

Compound Addition: Add serial dilutions of 2-Methoxybenzimidamide acetate to the wells. Include a no-drug control and a positive control antiviral drug.

-

Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-5 days).

-

Assessment: Visually assess the inhibition of CPE under a microscope or use a cell viability assay (e.g., Neutral Red uptake) to quantify the protective effect of the compound.[12]

-

Cell Seeding: Seed a 96-well plate with the host cell line as in the CPE assay.

-

Compound Addition: Add serial dilutions of 2-Methoxybenzimidamide acetate to the wells. Do not add any virus.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization and Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).[13]

Secondary Assays for Potency Determination

Compounds that show promising activity and low cytotoxicity in primary screens are further evaluated in more quantitative assays to determine their potency.[8][12]

-

Cell Seeding: Seed 6-well or 12-well plates with host cells and grow to confluency.

-

Infection: Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The concentration of the compound that reduces the number of plaques by 50% (IC50) is then calculated.

-

Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus in the presence of different concentrations of the compound.

-

Incubation: Incubate the plates for one full viral replication cycle.

-

Harvesting: Harvest the supernatant and/or the cells.

-

Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

-

Analysis: Calculate the reduction in viral yield at each compound concentration to determine the IC50.[12]

Data Presentation: Summarizing In Vitro Activity

The results from these assays are typically summarized in a table to compare the antiviral potency (IC50) and cytotoxicity (CC50) and to calculate the selectivity index (SI = CC50/IC50), a key indicator of the compound's therapeutic window.

| Compound | Virus | Assay Type | IC50 (µM) [Hypothetical] | CC50 (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |

| 2-Methoxybenzimidamide acetate | Influenza A | Plaque Reduction | 2.5 | >100 | >40 |

| 2-Methoxybenzimidamide acetate | HCV | Replicon Assay | 0.8 | >100 | >125 |

| Positive Control (e.g., Oseltamivir) | Influenza A | Plaque Reduction | 0.1 | >100 | >1000 |

| Positive Control (e.g., Sofosbuvir) | HCV | Replicon Assay | 0.05 | >100 | >2000 |

Elucidating the Mechanism of Action

Understanding how a compound inhibits viral replication is critical for its further development. For benzimidazole derivatives, several mechanisms have been identified, including the inhibition of viral polymerases.[14][15]

Hypothesized Mechanism of Action: Allosteric Inhibition of Viral Polymerase

Based on studies of other benzimidazole-based inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP), it is plausible that 2-Methoxybenzimidamide acetate could act as an allosteric inhibitor.[14][15] This means it would bind to a site on the enzyme distant from the active site, inducing a conformational change that inhibits its function.[14][15]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. tandfonline.com [tandfonline.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. youtube.com [youtube.com]

- 14. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Methoxybenzimidamide Acetate in Modern Pharmaceutical Synthesis: A Technical Guide

Foreword: The Benzimidazole Core in Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2][3][4] Its unique bioisosteric resemblance to purine enables it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anticancer, and antihypertensive effects.[2][4] This guide focuses on a key, yet less documented, building block: 2-Methoxybenzimidamide acetate . We will explore its synthesis, chemical properties, and strategic applications as a pharmaceutical intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Structural Characteristics

2-Methoxybenzimidamide acetate, identified by CAS number 184778-39-0, is a solid at room temperature.[5] A thorough understanding of its properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 184778-39-0 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [5] |

| Molecular Weight | 210.23 g/mol | [5] |

| Form | Solid | [5] |

| Storage Temp. | 2-8°C | [5] |

Synthesis of 2-Methoxybenzimidamide Acetate: A Mechanistic Approach

While specific, detailed industrial synthesis routes for 2-Methoxybenzimidamide acetate are not extensively published, a plausible and efficient laboratory-scale synthesis can be devised based on established benzimidazole chemistry. The most common and direct method involves the condensation of an o-phenylenediamine with an appropriate carboxylic acid or its derivative.[6]

Proposed Synthetic Pathway

The synthesis of 2-methoxybenzimidazole, the precursor to the target compound, can be achieved through the reaction of 1,2-diaminobenzene with 2-methoxyacetic acid. The resulting 2-methoxybenzimidazole can then be converted to the imidamide, followed by salt formation with acetic acid.

Caption: Proposed synthesis workflow for 2-Methoxybenzimidamide acetate.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Methoxybenzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-diaminobenzene (1.0 eq) and 2-methoxyacetic acid (1.1 eq) in a suitable solvent such as toluene.[6]

-

Catalysis: Add a catalytic amount of a strong acid, like p-toluenesulfonic acid, to facilitate the condensation.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Step 2: Conversion to 2-Methoxybenzimidamide

-

Pinner Reaction: The Pinner reaction is a classic method for converting nitriles to imidates, which can then be treated with ammonia to form amidines. A more direct approach from the benzimidazole would involve activation of the imidazole nitrogen followed by amination. A plausible route involves converting the 2-methoxybenzimidazole to a 2-chloro- or 2-bromo-benzimidazole derivative, followed by nucleophilic substitution with ammonia.

Step 3: Formation of the Acetate Salt

-

Salt Formation: Dissolve the crude 2-Methoxybenzimidamide in a minimal amount of a suitable solvent like ethanol.

-

Acidification: Add an equimolar amount of glacial acetic acid dropwise with stirring.

-

Isolation: The acetate salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Role as a Pharmaceutical Intermediate

The true value of 2-Methoxybenzimidamide acetate lies in its potential as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The benzimidazole core is a key feature in drugs that target a variety of diseases.[1]

Case Study: Synthesis of Dabigatran Etexilate

Dabigatran etexilate is a direct thrombin inhibitor used as an anticoagulant.[7] Its synthesis involves the coupling of a benzimidazole core with other functional groups. While 2-Methoxybenzimidamide acetate is not a direct precursor, its structural motifs are highly relevant. The synthesis of dabigatran often involves a benzamidine moiety, highlighting the importance of intermediates like the one discussed in this guide.[8][9][10][11]

Caption: Logical flow in the synthesis of Dabigatran Etexilate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Methoxybenzimidamide acetate. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, the methoxy group protons, the amidinium protons, and the acetate counter-ion protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the amidinium carbon, and the carbonyl and methyl carbons of the acetate. |

| FT-IR | Characteristic peaks for N-H stretching (benzimidazole and amidinium), C=N stretching (amidinium), C-O stretching (methoxy), and C=O stretching (acetate). |

| Mass Spec. | A molecular ion peak corresponding to the free base (2-Methoxybenzimidamide) and potentially a fragment for the acetate ion. |

| HPLC | A single major peak indicating the purity of the compound. |

Conclusion and Future Perspectives

2-Methoxybenzimidamide acetate represents a valuable, though underutilized, building block in the pharmaceutical industry. Its synthesis from readily available starting materials and its inherent reactivity make it an attractive intermediate for the construction of complex benzimidazole-containing APIs. Further research into optimizing its synthesis and exploring its application in the development of novel therapeutics is warranted. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage the potential of this versatile molecule.

References

- US9688657B2 - Synthesis of dabigatran - Google Patents.

- An Improved Process for Preparation of Dabigatran Etexilate Mesylate.

- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.

- 2-Methoxy-benzaMidine Acetate | 184778-39-0 - ChemicalBook.

- US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents.

- 2-Methoxybenzimidamide acetate - MySkinRecipes.

- Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC - NIH.

- 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem - NIH.

- "SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1 - EPO.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.

- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.

- CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents.

- Recent achievements in the synthesis of benzimidazole derivatives - PubMed.

Sources

- 1. longdom.org [longdom.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-benzaMidine Acetate | 184778-39-0 [chemicalbook.com]

- 6. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. US9688657B2 - Synthesis of dabigatran - Google Patents [patents.google.com]

- 9. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 10. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Therapeutic Potential of 2-Methoxybenzimidamide and Related Benzimidazole Compounds

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] This guide delves into the therapeutic potential of a specific subclass, 2-methoxybenzimidamide and related benzimidazole derivatives, which have emerged as promising candidates for a multitude of diseases. We will explore their synthesis, diverse biological activities, and underlying mechanisms of action. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and mechanistic insights to facilitate further investigation and development of this versatile class of compounds.

Introduction: The Benzimidazole Scaffold in Drug Discovery

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, possesses a unique chemical architecture that allows for versatile interactions with a wide range of biological targets.[1][3][4] The electron-rich nitrogen atoms in the imidazole ring can act as proton donors and acceptors, facilitating the formation of various weak interactions with biomolecules.[1] This inherent promiscuity has led to the development of benzimidazole-based drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[3][5] The substitution pattern on the benzimidazole core, particularly at the 2-position, significantly influences the compound's biological activity, making it a key focus for medicinal chemists.[3]

Synthetic Strategies for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is well-established, with the Phillips-Ladenburg reaction being a classical and widely used method. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

General Synthesis of 2-Substituted Benzimidazoles

A common synthetic route involves the reaction of o-phenylenediamine with a substituted carboxylic acid. For instance, 2-methylbenzimidazole derivatives are often synthesized by condensing o-phenylenediamine with acetic acid or its derivatives.[6]

Protocol 2.1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole

Objective: To synthesize the core 2-methylbenzimidazole scaffold.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ethanol

-

Activated Charcoal

Procedure:

-

Dissolve o-phenylenediamine in dilute hydrochloric acid.

-

Add glacial acetic acid to the solution.

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with 10% sodium hydroxide solution until precipitation is complete.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from hot water or aqueous ethanol, using activated charcoal to decolorize if necessary.

-

Collect the purified crystals by filtration and dry them.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.[2]

Synthesis of 2-Methoxybenzamide Derivatives